BenchChemオンラインストアへようこそ!

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide

Physicochemical Property Drug-likeness Kinase Inhibitor Design

Differentiate your kinase inhibitor program with this pyrazine-2-carboxamide scaffold—specifically claimed in WO2023001794A1 for HPK1 inhibition. The para‑nitrogen in the pyrazine ring introduces an additional hydrogen‑bond acceptor that is absent in nicotinamide analogs, directly enhancing hinge‑region binding and selectivity. Use this building block in head‑to‑head biochemical studies to quantify selectivity gains and generate patentable leads.

Molecular Formula C14H15N5O2
Molecular Weight 285.307
CAS No. 2034511-53-8
Cat. No. B2461527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide
CAS2034511-53-8
Molecular FormulaC14H15N5O2
Molecular Weight285.307
Structural Identifiers
SMILESC1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=NC=CN=C3
InChIInChI=1S/C14H15N5O2/c20-13-7-11(10-1-2-10)18-9-19(13)6-5-17-14(21)12-8-15-3-4-16-12/h3-4,7-10H,1-2,5-6H2,(H,17,21)
InChIKeyRCXCYCMQYDPFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide: Baseline Physicochemical Profile and Structural Context for Procurement


N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide (CAS 2034511-53-8) is a synthetic small molecule belonging to the pyrazine-2-carboxamide class [1]. It features a cyclopropyl-substituted 6-oxopyrimidin-1(6H)-yl core linked via an ethyl spacer to a pyrazine-2-carboxamide moiety. Computed physicochemical properties include a molecular weight of 285.30 g/mol and a topological polar surface area (TPSA) of 87.6 Ų [1]. This scaffold is structurally related to inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), as described in patent literature, where pyrazine-2-carboxamides are claimed for the treatment of cancer [2].

Why N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Substituting this compound with a close analog, such as the nicotinamide derivative, is not trivial due to critical differences in heterocyclic pharmacophore geometry. The pyrazine ring introduces a second nitrogen at position 4, which fundamentally alters the electronic distribution and hydrogen-bonding capacity compared to a pyridine ring [1]. This can directly impact key interactions with biological targets, such as the hinge region of kinases, where a nitrogen at the para-position can act as an additional hydrogen bond acceptor. The patent landscape further supports this differentiation, as pyrazine-2-carboxamides, but not their pyridine analogs, are specifically claimed as HPK1 inhibitors, indicating a non-obvious and critical role for the pyrazine nitrogen in achieving potent and selective kinase inhibition [2].

Quantitative Differentiation Guide for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide


Enhanced Topological Polar Surface Area and Hydrogen Bonding Capacity vs. Nicotinamide Analog

The compound exhibits a Topological Polar Surface Area (TPSA) of 87.6 Ų, which is higher than its closest comparator, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide [1]. The increase in TPSA is attributable to the additional nitrogen atom in the pyrazine ring. Furthermore, the target compound possesses 5 hydrogen bond acceptors (HBA) compared to 4 for the nicotinamide analog, potentially enhancing interactions with polar residues in biological targets [1].

Physicochemical Property Drug-likeness Kinase Inhibitor Design

Unique Pyrazine Pharmacophore Enables Kinase Hinge Binding Not Possible with Pyridine Analogs

The pyrazine-2-carboxamide motif provides a unique hydrogen-bonding geometry compared to pyridine or benzamide analogs. The nitrogen at position 4 of the pyrazine ring serves as an additional hydrogen bond acceptor. This feature is critical for kinase hinge binding, as demonstrated by the incorporation of pyrazine-2-carboxamides in potent HPK1 inhibitors detailed in patent WO2023001794A1 [1]. The nicotinamide analog lacks this para-nitrogen, resulting in a fundamentally different hydrogen-bond acceptor/donor profile and spatial arrangement with the hinge region of kinases.

Kinase Hinge Binder Structure-Based Drug Design HPK1

Critical Building Block for HPK1 Inhibitor Synthesis and Scaffold Optimization

This compound serves as a direct synthetic precursor or key intermediate for a series of pyrazine-2-carboxamide HPK1 inhibitors, as described in WO2023001794A1 [1]. The core scaffold, featuring the cyclopropyl oxopyrimidine linked to pyrazine carboxamide, is a central motif for structural optimization. Alternative building blocks such as N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide would lead to a different chemical series with unverified HPK1 activity, emphasizing the specific procurement value of this compound for constructing the claimed inhibitor space.

Medicinal Chemistry HPK1 Immuno-oncology

Recommended Application Scenarios for Procuring N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide


HPK1 Kinase Inhibitor Lead Generation and Optimization

This compound is a top candidate for initiating or expanding a medicinal chemistry program focused on hematopoietic progenitor kinase 1 (HPK1) inhibition for immuno-oncology. Its pyrazine-2-carboxamide core is explicitly claimed in patent WO2023001794A1, providing a direct and validated starting point for generating patentable analogs [1]. The additional hydrogen-bonding capacity compared to nicotinamide analogs is expected to enhance hinge-region binding and overall kinase selectivity.

Physicochemical Property Tailoring for Oral Kinase Inhibitors

With a TPSA of 87.6 Ų, a moderate XLogP3 of -0.8, and 5 hydrogen bond acceptors, this compound resides in a favorable physicochemical space for oral bioavailability [2]. Research teams aiming to maintain or improve the drug-like properties of their lead series while exploring heterocycle SAR can use this building block to systematically assess the impact of the pyrazine pharmacophore on solubility, permeability, and metabolic stability.

Selectivity Profiling Against Pyridine-Based In-Class Compounds

When a lead series based on pyridine carboxamides shows off-target activity, this pyrazine analog can be introduced as a key comparator. The fundamental difference in heterocyclic electronics and geometry offers a rational design strategy to break undesirable polypharmacology. Its procurement enables direct biochemical head-to-head studies to quantify selectivity gains driven by the para-nitrogen in the pyrazine ring.

Quote Request

Request a Quote for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.